
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3
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Overview
Description
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is a deuterated analogue of 5beta-Pregnan-3alpha,21-diol-20-one. This compound is a metabolite of 11-Deoxycorticosterone (DOC) and is often used in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves the incorporation of deuterium atoms into the parent compound, 5beta-Pregnan-3alpha,21-diol-20-one. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Synthetic Reactions and Modifications
The compound’s synthesis and functionalization often involve strategic deuteration and hydroxyl/ketone group modifications. Key reactions include:
Deuteration and Isotopic Labeling
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Deuterium incorporation : Achieved via catalytic exchange or selective reduction using deuterated reagents. The 17α,21,21-d3 labeling pattern indicates deuteration at three positions, critical for metabolic tracer studies .
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Synthesis protocol : Starting from non-deuterated 5β-pregnan-3α,21-diol-20-one, deuterium is introduced using deuterated solvents (e.g., D2O) or reducing agents (e.g., NaBD4) .
Esterification and Acylation
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Acetylation : Hydroxyl groups at C3 and C21 are acetylated using acetic anhydride, forming protected intermediates for further reactions .
Table 1: Common Functionalization Reactions
Biochemical Pathways
The compound participates in steroid hormone biosynthesis and degradation:
Metabolic Reduction/Oxidation
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11β-Hydroxysteroid Dehydrogenase (HSD11B1) : Converts tetrahydrocorticosterone to 3α,21-dihydroxy-5β-pregnane-11,20-dione, a key step in glucocorticoid metabolism .
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3α-Hydroxysteroid Dehydrogenase (HSD3A) : Facilitates reversible oxidation/reduction at C3, modulating receptor binding affinity .
Role in C21-Steroid Metabolism
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Acts as an intermediate in the synthesis of 3α,20α,21-trihydroxy-5β-pregnane-11-one, a metabolite linked to anti-inflammatory pathways .
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Enzymatic steps:
Analytical Characterization
Reaction products are validated using advanced techniques:
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Nuclear Magnetic Resonance (NMR) : Confirms deuteration patterns (e.g., 17α,21,21-d3) and structural integrity .
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Mass Spectrometry (MS) : Determines molecular weight (337.51 g/mol) and isotopic purity (>95%) .
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High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) under reversed-phase conditions .
Stability and Reaction Conditions
Scientific Research Applications
Chemical and Product Data
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 has the following characteristics :
- Analyte Name: this compound
- CAS Number: 72205-58-4
- Molecular Formula: C21 D3 H31 O3
- Molecular Weight: 337.5114
- Accurate Mass: 337.2696
- Purity: >95% (HPLC)
- SIL Type: Deuterium
Scientific Research Applications
- GABA Receptor Agonist: 3α,21-Dihydroxy-5α-pregnan-20-one, a similar compound, is used as an γ-aminobutyric acid type A receptor (γ-GABAA) agonist in voltage-clamp measurements .
- Studies in Xenopus oocytes: 3α,21-Dihydroxy-5α-pregnan-20-one has been used in voltage-clamp measurements studies in Xenopus oocytes .
- Epilepsy Research: 3α,21-Dihydroxy-5α-pregnan-20-one was tested for its effect on spike-wave discharges (SWD) in finasteride-treated rats .
- Brain Injury Studies: 3α,21-Dihydroxy-5α-pregnan-20-one has been used in electrophysiological studies with dentate granule cells (DGCs) post controlled cortical impact (CCI) -induced brain injury .
Data Table
Potential uses
Mechanism of Action
The mechanism of action of 5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 involves its interaction with specific molecular targets and pathways. It acts on steroid hormone receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the compound may also affect its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnan-3beta,21-diol-20-one: Another steroid metabolite with similar properties but different stereochemistry.
5beta-Pregnane-3alpha,20alpha-diol: A related compound with variations in the hydroxyl group positions.
Uniqueness
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in research applications. This makes it a valuable tool for studying steroid metabolism and hormone action.
Biological Activity
5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3, also known as 5α-THDOC (Tetrahydrodeoxycorticosterone), is a steroid hormone derived from progesterone. It is notable for its biological activities related to neurosteroid functions, including modulation of GABA_A receptors and involvement in stress response mechanisms. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C21H31D3O3
- Molecular Weight : 337.51 g/mol
- CAS Number : Labeled CAS#203805-98-5; Unlabeled CAS#567-02-2
1. Neurosteroid Effects
5α-THDOC functions as a neurosteroid that influences the central nervous system (CNS). It has been shown to modulate GABA_A receptor activity, which can enhance inhibitory neurotransmission and potentially affect anxiety and mood disorders. Studies have demonstrated that administration of 5α-THDOC can lead to anxiolytic effects in animal models, indicating its potential therapeutic role in treating anxiety-related conditions.
2. Hormonal Regulation
This compound is involved in the regulation of various hormonal pathways. It acts as a potent modulator of the hypothalamic-pituitary-adrenal (HPA) axis, influencing cortisol secretion and stress responses. Research indicates that 5α-THDOC levels can increase during stress, contributing to the body's adaptive mechanisms.
3. Immunomodulatory Effects
Recent studies have suggested that 5α-THDOC may possess immunomodulatory properties. It has been observed to influence immune cell activity, potentially affecting inflammation and immune responses. This aspect of its biological activity warrants further investigation to understand its implications in autoimmune diseases and chronic inflammatory conditions.
Case Study 1: Neuroprotective Effects
A study conducted on rodent models demonstrated that administration of 5α-THDOC resulted in significant neuroprotective effects against excitotoxicity induced by glutamate. The findings suggested that the compound could reduce neuronal death and inflammation in the CNS, highlighting its potential for therapeutic applications in neurodegenerative diseases.
Case Study 2: Stress Response Modulation
In a clinical study involving individuals exposed to stress-inducing environments, elevated levels of 5α-THDOC were correlated with reduced symptoms of stress and anxiety. Participants exhibiting higher concentrations of this steroid showed improved coping mechanisms and lower physiological stress markers.
Data Table: Summary of Biological Activities
Research Findings
Research on 5α-THDOC has expanded over recent years, revealing its multifaceted roles in physiological processes:
- GABA_A Receptor Modulation : Studies indicate that 5α-THDOC enhances the activity of GABA_A receptors, leading to increased inhibitory neurotransmission which is crucial for anxiety regulation.
- Stress Response : Elevated levels during stress suggest a protective role against the adverse effects of prolonged cortisol exposure.
- Potential Therapeutic Applications : Given its neuroprotective and anxiolytic properties, there is growing interest in exploring 5α-THDOC as a candidate for treating anxiety disorders and neurodegenerative conditions.
Properties
Molecular Formula |
C21H34O3 |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
2,2-dideuterio-1-[(3R,5R,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15?,16?,17?,18-,20?,21?/m1/s1/i12D2,18D |
InChI Key |
CYKYBWRSLLXBOW-SWAHQGBNSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
Origin of Product |
United States |
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